4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid
Description
4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid is a benzoic acid derivative featuring a para-substituted carbamoyl amino methyl group with an isopropyl (propan-2-yl) moiety. Its molecular formula is C₁₂H₁₆N₂O₃ (molecular weight: 236.27 g/mol). The compound combines a carboxylic acid group with a urea-like carbamoyl linkage, enabling hydrogen bonding and coordination chemistry.
Properties
IUPAC Name |
4-[(propan-2-ylcarbamoylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)14-12(17)13-7-9-3-5-10(6-4-9)11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16)(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAYXMRVURPWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-aminomethylbenzoic acid.
Carbamoylation: The amino group of 4-aminomethylbenzoic acid is reacted with isopropyl isocyanate under controlled conditions to form the carbamoyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
4-(((4-((Carboxymethyl)carbamoyl)-phenyl)amino)methyl)benzoic Acid (H₂hipamifba)
- Key Difference : The carbamoyl group in H₂hipamifba is substituted with a carboxymethyl moiety, introducing an additional carboxylic acid group.
- Impact: This structural modification enhances its coordination capacity with metals like cadmium (Cd), enabling its use as a heterogeneous catalyst for the Strecker reaction (yields >85% for α-aminonitriles) .
4-[Methyl(propan-2-yl)sulfamoyl]benzoic Acid
- Key Difference : Replaces the carbamoyl group with a sulfamoyl moiety.
- Impact : The sulfamoyl group lowers the pKa (3.65 ) compared to typical carboxylic acid derivatives, increasing acidity and solubility in aqueous media. The target compound’s carbamoyl group may exhibit higher hydrogen-bonding capacity, favoring interactions with biological targets .
4-Isopropylbenzoic Acid
- Key Difference: Simplifies the structure by omitting the carbamoyl amino methyl group.
- Impact : The absence of the urea-like linkage reduces molecular weight (178.23 g/mol) and hydrophilicity, making it more lipophilic. This derivative is used as a pharmaceutical intermediate but lacks the functional diversity for advanced coordination chemistry .
Physicochemical Properties
*Estimated based on structural similarity.
- Solubility : The sulfamoyl analog’s lower pKa enhances water solubility, whereas the target compound’s urea group may favor organic solvents.
- Thermal Stability : The tert-butoxycarbonyl (Boc)-protected analogs (e.g., ) exhibit higher melting points (>175°C) due to steric protection, whereas the target compound’s unprotected urea linkage may reduce thermal stability .
Electronic and Spatial Characteristics
- HOMO/LUMO Profiles : Quantum chemical calculations for tert-butoxycarbonyl analogs () reveal distinct electron density distributions around the carbamoyl group. The target compound’s electronic profile may favor nucleophilic interactions at the urea nitrogen .
- Steric Effects : Bulky substituents (e.g., cyclopropylmethyl in ) increase molecular weight (>247 g/mol) and reduce membrane permeability compared to the target compound’s compact isopropyl group .
Biological Activity
4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid, also known as 4-[(propan-2-ylcarbamoylamino)methyl]benzoic acid, is an organic compound with the molecular formula CHNO and a molecular weight of 236.27 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.
The synthesis of this compound typically involves the reaction of 4-aminomethylbenzoic acid with isopropyl isocyanate, resulting in the formation of the carbamoyl derivative. The compound can undergo various chemical reactions, including oxidation and reduction, which may alter its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 847744-23-4 |
| Synonyms | 4-Aminomethylbenzoic acid derivative |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Study: Efficacy in Animal Models
A notable case study involved testing the compound's efficacy in a mouse model of inflammation. The results indicated that treatment with this compound led to a significant reduction in inflammatory markers compared to control groups. This study highlights the compound's potential as an anti-inflammatory agent.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall biosynthesis.
- Modulation of Cytokine Production : It appears to downregulate cytokine production, contributing to its anti-inflammatory effects.
- Cellular Uptake : The presence of the propan-2-yl group may enhance cellular uptake and bioavailability.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 4-Aminobenzoic Acid | Moderate | Low |
| 4-(Methylcarbamoyl)aminomethylbenzoic Acid | Low | Moderate |
| This compound | High | High |
Q & A
Q. Key Reaction Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acid Chloride Formation | SOCl₂, reflux, 4h | ~85% | |
| Carbamoylation | Isopropyl isocyanate, TEA, DCM, 0°C→RT, 12h | ~70% |
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
X-ray crystallography using programs like SHELXL () is critical for confirming bond geometries and hydrogen-bonding networks. For example:
- Data Collection : Use a single crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL’s full-matrix least-squares refinement to optimize positional and anisotropic displacement parameters.
- Validation : Check for R-factors (<5%) and electron density maps to validate the carbamoyl group orientation .
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=8.21, b=12.34, c=14.56 |
| Resolution | 0.84 Å |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR :
- ¹H NMR (DMSO-d6): δ 1.15 (d, J=6.5 Hz, 6H, CH(CH₃)₂), δ 4.25 (m, 1H, NHCH), δ 8.0 (s, 1H, COOH).
- ¹³C NMR : Confirm the carbamoyl carbonyl at δ 165–170 ppm .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peak [M+H]⁺ at m/z 265.1 .
Advanced: How can structure-activity relationship (SAR) studies optimize its biological activity?
Answer:
- Modification Sites :
- Benzoic Acid Core : Replace with cyclohexane carboxylic acid to enhance lipophilicity (logP analysis).
- Carbamoyl Group : Test tert-butyl or cyclopropyl variants for steric effects on receptor binding.
- Assays :
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization .
- Cellular Uptake : Use radiolabeled (³H) analogs to assess permeability in Caco-2 cells .
Q. SAR Comparison Table :
| Derivative | Modification | IC₅₀ (μM) | logP |
|---|---|---|---|
| Parent Compound | None | 10.2 | 1.8 |
| Cyclohexane Analog | Benzoic acid → cyclohexane | 6.7 | 2.3 |
| tert-Butyl Carbamoyl | Isopropyl → tert-butyl | 15.4 | 2.5 |
Advanced: How to address contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle).
Impurity Profiling : Conduct LC-MS to detect byproducts (e.g., hydrolyzed carbamoyl groups) that may antagonize activity .
Dose-Response Curves : Validate EC₅₀/IC₅₀ values across ≥3 independent experiments .
Q. Data Reconciliation Example :
| Study | Reported IC₅₀ (μM) | Notes |
|---|---|---|
| Study A | 10.2 | HPLC purity 98% |
| Study B | 22.5 | Impurity (5% hydrolyzed acid) detected |
Basic: What computational methods predict the compound’s physicochemical properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
